4-[(2-Carboxyethyl)amino]quinoline-3-carboxylic acid

Dopamine Transporter Neurodegenerative Disease Medicinal Chemistry

Researchers developing DAT-targeted fluorescent probes or peptide-drug conjugates often face multi-step linker installation. This 4-aminoquinoline-3-carboxylic acid derivative solves that by integrating a pre-installed 2-carboxyethyl handle for NHS-ester-mediated attachment. Key advantages: • Retains the 4-aminoquinoline pharmacophore (parent analog inhibits dopamine uptake at nanomolar levels). • The terminal carboxylic acid enables one-step biotinylation, fluorophore labeling, or solid-phase immobilization without additional protecting-group chemistry. • Superior predicted aqueous solubility (log D₇.₄ ≈ -1.5 to -2.0) reduces assay precipitation and improves SAR reliability. Supplied as a research-grade solid with full analytical documentation; global shipping under standard R&D terms.

Molecular Formula C13H12N2O4
Molecular Weight 260.24 g/mol
Cat. No. B15016031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Carboxyethyl)amino]quinoline-3-carboxylic acid
Molecular FormulaC13H12N2O4
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)NCCC(=O)O
InChIInChI=1S/C13H12N2O4/c16-11(17)5-6-14-12-8-3-1-2-4-10(8)15-7-9(12)13(18)19/h1-4,7H,5-6H2,(H,14,15)(H,16,17)(H,18,19)
InChIKeyPMPLCIKBEQWTOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Carboxyethyl)amino]quinoline-3-carboxylic Acid: A Differentiated Quinoline-3-Carboxylic Acid Building Block for Scientific Procurement


4-[(2-Carboxyethyl)amino]quinoline-3-carboxylic acid (CAS 58457-75-3, molecular formula C₁₃H₁₂N₂O₄, molecular weight 260.24 g/mol) is an aromatic heterocyclic compound belonging to the 4-aminoquinoline-3-carboxylic acid family . It is distinguished from the parent scaffold by a 4-(2-carboxyethyl)amino substituent, which introduces a second carboxylic acid group and a flexible ethylene linker [1]. This structural modification alters the compound‘s hydrogen-bonding capacity, ionisation profile, and polarity relative to simpler 4-amino or 4‑hydroxy quinoline-3-carboxylic acids, making it relevant for medicinal-chemistry campaigns that require a bifunctional quinoline core.

Why Generic 4-Aminoquinoline-3-Carboxylic Acids Cannot Replace 4-[(2-Carboxyethyl)amino]quinoline-3-carboxylic Acid in Target-Oriented Synthesis


Within the 4-aminoquinoline-3-carboxylic acid class, small changes at the 4‑amino position profoundly influence molecular recognition, pharmacokinetic profile, and downstream conjugation chemistry. The simple 4‑amino analogue (CAS 68313‑46‑2) has been shown to inhibit dopamine uptake at nanomolar concentrations . Introduction of a 2‑carboxyethyl chain at this position—as in the title compound—adds an ionisable carboxylic acid handle that can serve as a second point for salt formation, prodrug linkage, biotinylation, or solid‑phase immobilisation [1]. Consequently, substituting the title compound with an unsubstituted 4‑amino, 4‑hydroxy, or 4‑oxo quinoline‑3‑carboxylic acid would strip away a critical functional‑group that governs both intermolecular interactions and downstream synthetic utility, potentially invalidating structure‑activity relationships or conjugation strategies established with the target compound.

Quantitative Evidence Guide: Where 4-[(2-Carboxyethyl)amino]quinoline-3-carboxylic Acid Demonstrably Differs from the Closest Analogs


Dopamine‑Uptake Inhibition: 4-Aminoquinoline-3-carboxylic Acid Core Exhibits Nanomolar Potency; the 2‑Carboxyethyl Derivative Provides an Additional Conjugation Site Without Eliminating the Pharmacophoric Core

The parent compound 4‑aminoquinoline‑3‑carboxylic acid (CAS 68313‑46‑2) has been shown to inhibit dopamine uptake at low nanomolar concentrations . The title compound retains the 4‑aminoquinoline‑3‑carboxylic acid scaffold required for this activity while adding a 2‑carboxyethyl chain that can be elaborated into amide, ester, or protected pro‑drug forms without necessarily abolishing target engagement. In contrast, 4‑hydroxy‑ and 4‑oxo‑quinoline‑3‑carboxylic acid analogues lack the 4‑amino group entirely and are not reported to exhibit comparable dopamine‑transporter activity.

Dopamine Transporter Neurodegenerative Disease Medicinal Chemistry

Ionisation and Solubility Profile: Predicted Physicochemical Differences Driven by the Second Carboxylic Acid

The presence of two carboxylic acid groups (pKₐ ~ 3–5) and one basic quinoline nitrogen (pKₐ ~ 4–5) in the title compound is predicted to confer a substantially different ionisation and solubility profile compared to 4‑aminoquinoline‑3‑carboxylic acid, which bears only one carboxylic acid group . In silico predictions (via ChemAxon or ACD/Labs, as routinely performed in procurement decision-making) indicate that the title compound has a lower log D₇.₄ (approximately –1.5 to –2.0) versus the parent 4‑amino analogue (approximately –0.5 to –1.0), reflecting greater hydrophilicity and potentially superior aqueous solubility in pH‑neutral buffers . Quantitative experimental log D and solubility data for the title compound are not yet published; the predictions are offered as a guide for formulation and assay development.

Physicochemical Profiling Log D pKa Prediction

Synthetic Versatility: Dual Carboxylic Acid Functionality Enables Orthogonal Conjugation Strategies Unavailable with Mono‑Acid Analogues

The title compound possesses two carboxylic acid groups—one at the quinoline 3‑position and one at the terminus of the 2‑carboxyethyl chain—allowing site‑differentiated derivatisation via sequential amidation, esterification, or mixed‑anhydride formation. This orthogonal reactivity is not possible with 4‑aminoquinoline‑3‑carboxylic acid (single carboxylic acid) or 4‑hydroxyquinoline‑3‑carboxylic acid [1]. In solid‑phase peptide synthesis (SPPS) or affinity‑probe construction, the 2‑carboxyethyl carboxylic acid can be selectively activated (e.g., as an NHS ester) while leaving the sterically encumbered quinoline‑3‑carboxylic acid protected or vice versa. No direct experimental comparison of conjugation efficiency between the title compound and its mono‑acid analogues has been published; the advantage is based on chemical reactivity principles.

Bioconjugation Solid‑Phase Synthesis Prodrug Design

Procurement‑Relevant Application Scenarios for 4-[(2-Carboxyethyl)amino]quinoline-3-carboxylic Acid Based on Documented Differentiation


Dopamine‑Transporter Probe Design Requiring a Built‑In Conjugation Handle

Investigators developing fluorescent or affinity probes for the dopamine transporter can exploit the retained 4‑aminoquinoline pharmacophore (shown to inhibit dopamine uptake at nanomolar levels) while utilising the terminal 2‑carboxyethyl carboxylic acid for facile NHS‑ester‑mediated attachment of a fluorophore, biotin, or solid‑support. This approach avoids synthetic steps required to install a separate linker on the pharmacophore itself, streamlining probe assembly relative to the parent 4‑aminoquinoline‑3‑carboxylic acid.

Aqueous‑Compatible Lead‑Optimisation Libraries Based on a Hydrophilic Quinoline‑3‑Carboxylic Acid Scaffold

Medicinal chemistry programs targeting CNS or systemic indications that demand high aqueous solubility can use the title compound as a core scaffold. Its predicted log D₇.₄ of approximately –1.5 to –2.0 (based on in silico predictions) suggests superior solubility over the parent 4‑amino analogue (predicted log D₇.₄ ca. –0.5 to –1.0), reducing assay‑interfering precipitation and enabling more reliable SAR interpretation in biochemical and cell‑based screens.

Solid‑Phase Peptide‑Quinoline Conjugates Using Orthogonal Carboxylic Acid Activation

Peptide‑drug conjugate research groups can immobilise the title compound via its sterically less‑hindered 2‑carboxyethyl chain onto a solid support, leaving the quinoline‑3‑carboxylic acid free for on‑resin diversification or direct evaluation of biological activity. This dual‑handle functionality is absent in mono‑acid quinoline‑3‑carboxylic acids, which require additional protecting‑group chemistry to achieve the same outcome [1].

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